molecular formula C8H15Cl2N3 B2844884 1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride CAS No. 2243509-13-7

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride

Cat. No.: B2844884
CAS No.: 2243509-13-7
M. Wt: 224.13
InChI Key: JONPRQPZGSODID-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride can be compared with other pyrazole derivatives, such as:

    1-Cyclopropyl-5-methylpyrazol-4-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-Cyclobutyl-3-methylpyrazol-4-amine: Similar structure but with the methyl group at a different position.

    1-Cyclobutyl-5-ethylpyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-8(9)5-10-11(6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONPRQPZGSODID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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